molecular formula C8H9Cl2NOS B1223532 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide CAS No. 851269-15-3

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide

Cat. No. B1223532
CAS RN: 851269-15-3
M. Wt: 238.13 g/mol
InChI Key: XTMBJEKDTRNUDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide often involves multiple steps, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of related acetamides. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and finally, ester interchange with methanol, achieving a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related acetamides has been extensively studied through various spectroscopic methods, including Fourier transform infrared (FTIR) and FT-Raman spectra, as well as ab initio and density functional theory (DFT) studies. These investigations aim to determine the compounds' structural, thermodynamical, and vibrational characteristics, providing insights into the steric influence of substituents on the amide group's characteristic frequencies (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Reactions and Properties

The chlorination of amides, including N-methylacetamide, has been studied to understand the reaction mechanism between amides and hypochlorous acid in aqueous environments. The formation of the iminol intermediate followed by its reaction with HOCl has been identified as the general mechanism of N-chlorination for a wide array of amides, highlighting the importance of understanding specific reaction pathways for chemical synthesis and modification (Šakić, Šonjić, Tandarić, & Vrček, 2014).

Physical Properties Analysis

The physical properties of acetamides, including boiling points, melting points, and solubility, are crucial for their application in various chemical processes. Studies have focused on the molecular structures of gaseous acetamide and N-methylacetamide using electron diffraction, comparing these structures with values obtained from X-ray diffraction by crystals to understand the impact of hydrogen bonding on physical properties in different states (Kimura & Aoki, 1953).

Chemical Properties Analysis

The chemical properties of acetamides, such as reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure. Studies on the molecular structures of various substituted acetamides have provided insights into the effect of substitutions on the crystal structure and, consequently, on the chemical properties and reactivity of these compounds (Gowda, Kožíšek, & Fuess, 2006).

Scientific Research Applications

Synthesis and Antimalarial Activity

Research into structurally similar compounds highlights their synthesis and evaluation for antimalarial activities. For instance, compounds synthesized from substituted phenyl analogues demonstrated significant antimalarial potency against Plasmodium berghei in mice, indicating the potential of such chemicals in developing new antimalarial drugs. These studies often explore the quantitative structure-activity relationships (QSAR) to enhance antimalarial efficacy while examining pharmacokinetic properties conducive to oral administration for extended protection against infection (Werbel et al., 1986).

Antibody Production for Pesticide Detection

Another avenue of research involves synthesizing haptens with specific linkers to produce antibodies against organophosphate pesticides. By creating protein-hapten conjugates, these studies aim to generate polyclonal antibodies that can recognize various pesticides with high specificity. This approach is significant for developing sensitive detection methods for pesticide residues in agricultural products and the environment (ten Hoeve et al., 1997).

Anti-inflammatory and Anticancer Agents

Compounds structurally related to "2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide" have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, derivatives have shown significant anti-inflammatory activity, indicating their potential in developing new therapeutic agents for inflammatory diseases. Similarly, other derivatives have been investigated for their anticancer properties, providing a foundation for future anticancer drug development (Sunder et al., 2013).

Organic Synthesis and Chemical Reactions

Further studies focus on the organic synthesis of related compounds, illustrating the versatility of these chemicals in synthesizing a wide range of functional materials. For instance, new reagents and synthetic routes have been developed to access various structural motifs, underscoring the importance of these compounds in organic chemistry and materials science (Manjunath et al., 2006).

Environmental and Analytical Chemistry Applications

Additionally, derivatives of "this compound" have been utilized in environmental and analytical chemistry studies, such as the development of improved methods for detecting and quantifying hazardous substances in drinking water. These applications highlight the compound's relevance in addressing environmental safety and public health concerns (Kubwabo et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NOS/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBJEKDTRNUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195181
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851269-15-3
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851269-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(5-chloro-2-thienyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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